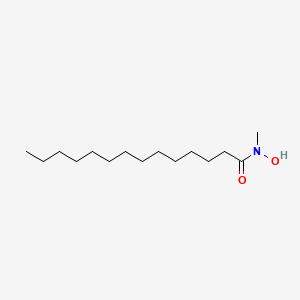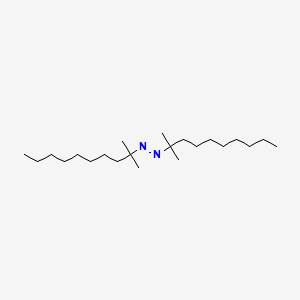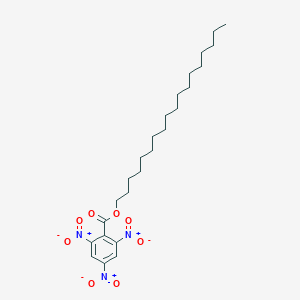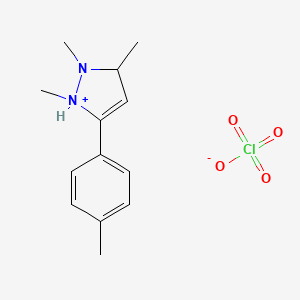
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound with the molecular formula C13H19ClN2O4 It is a member of the pyrazolium family, characterized by the presence of a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the pyrazole ring. The final step involves the methylation of the pyrazole ring and subsequent reaction with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium perchlorate
- 1,2,3-Trimethyl-5-(4-methylphenyl)sulfonylbenzene
Uniqueness
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structural features, such as the presence of the pyrazole ring and the perchlorate anion. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52059-08-2 |
|---|---|
Molecular Formula |
C13H19ClN2O4 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18N2.ClHO4/c1-10-5-7-12(8-6-10)13-9-11(2)14(3)15(13)4;2-1(3,4)5/h5-9,11H,1-4H3;(H,2,3,4,5) |
InChI Key |
LFKGSFVFNSQBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C([NH+](N1C)C)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
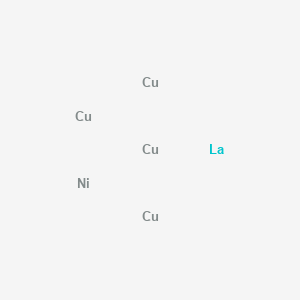
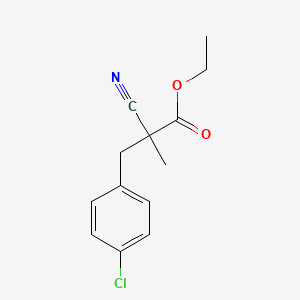
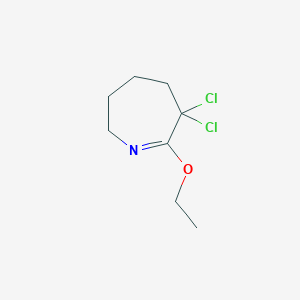
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
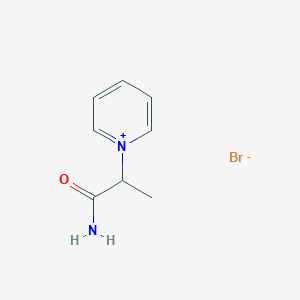
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
